6-Methoxynicotinonitrile

Vue d'ensemble

Description

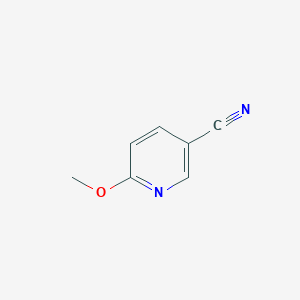

6-Methoxynicotinonitrile (CAS RN: 15871-85-9) is a heterocyclic nitrile derivative with the molecular formula C₇H₆N₂O and a molecular weight of 134.13 g/mol . Structurally, it consists of a pyridine ring substituted with a methoxy group (-OCH₃) at the 6-position and a nitrile (-CN) group at the 3-position. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its hydrogenation yields high-purity products (e.g., 99% yield in procedure C), demonstrating its reactivity in catalytic reductions .

Physically, this compound is a solid with a melting point of 94–95°C and is commercially available in purities exceeding 97% .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Cyclo(L-Phe-L-Pro) peut être synthétisé par différentes méthodes. Une approche courante implique la cyclisation de dipeptides linéaires dans des conditions spécifiques. Par exemple, le dipeptide linéaire L-phénylalaninyl-L-proline peut être cyclisé en utilisant un réactif de couplage tel que la dicyclohexylcarbodiimide (DCC) en présence d'une base comme la triéthylamine . La réaction se produit généralement dans un solvant organique tel que le dichlorométhane à température ambiante.

Méthodes de production industrielle

La production industrielle de cyclo(L-Phe-L-Pro) implique souvent des processus de fermentation utilisant des souches microbiennes qui produisent naturellement ce composé. Par exemple, Pseudomonas fluorescens et Pseudomonas alcaligenes peuvent être cultivés dans des milieux appropriés, et le composé peut être isolé du surnageant de culture . Le processus d'isolement peut impliquer une extraction par solvant, suivie de techniques de purification telles que la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Cyclo(L-Phe-L-Pro) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le peroxyde d'hydrogène, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène en solution aqueuse.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Substitution aromatique électrophile en utilisant des réactifs comme le brome dans l'acide acétique.

Principaux produits

Oxydation : Dérivés oxydés avec des groupes fonctionnels modifiés.

Réduction : Formes réduites du composé avec des propriétés chimiques modifiées.

Substitution : Dérivés substitués avec de nouveaux groupes fonctionnels sur le cycle phényle.

Applications de la recherche scientifique

Cyclo(L-Phe-L-Pro) a une large gamme d'applications dans la recherche scientifique :

Mécanisme d'action

Cyclo(L-Phe-L-Pro) exerce ses effets par le biais de divers mécanismes :

Détection de quorum : Agit comme une molécule de signalisation chez les bactéries, influençant l'expression des gènes et la communication bactérienne.

Activité antibactérienne : Inhibe la formation de biofilms en interférant avec la synthèse de substances polymériques extracellulaires et en affectant l'expression des gènes liés à l'adhésion intercellulaire des polysaccharides.

Neuroprotection : Active le récepteur gamma activé par les proliférateurs de peroxysomes (PPAR-γ), réduisant le stress oxydatif et prévenant la dysfonction mitochondriale dans les neurones.

Applications De Recherche Scientifique

Mécanisme D'action

Cyclo(L-Phe-L-Pro) exerts its effects through various mechanisms:

Quorum Sensing: Acts as a signaling molecule in bacteria, influencing gene expression and bacterial communication.

Antibacterial Activity: Inhibits biofilm formation by interfering with the synthesis of extracellular polymeric substances and affecting gene expression related to polysaccharide intercellular adhesion.

Neuroprotection: Activates peroxisome proliferator-activated receptor gamma (PPAR-γ), reducing oxidative stress and preventing mitochondrial dysfunction in neurons.

Comparaison Avec Des Composés Similaires

The following table compares 6-Methoxynicotinonitrile with structurally related pyridine derivatives, emphasizing differences in substituents, physical properties, and applications:

Key Structural and Functional Differences

Substituent Position and Reactivity: this compound’s nitrile group at the 3-position and methoxy at the 6-position make it distinct from isomers like 2-Methoxynicotinonitrile (methoxy at 2-position) and 5-Methoxynicotinonitrile (methoxy at 5-position). These positional differences influence electronic properties and reactivity in nucleophilic substitutions or cyclization reactions . 2-Amino-6-methylnicotinonitrile replaces the nitrile with an amino group (-NH₂) and adds a methyl group, altering its hydrogen-bonding capacity and toxicity profile .

For example, fluorination often improves metabolic stability in drug candidates .

Physical Properties: The melting point of this compound (94–95°C) is slightly lower than that of 2-Amino-6-methylnicotinonitrile (99°C), likely due to differences in intermolecular interactions (e.g., hydrogen bonding in the amino derivative) .

Applications: this compound is directly linked to antiviral research, while halogenated esters (e.g., Ethyl 2-chloro-6-methoxynicotinate) serve as intermediates in broader medicinal chemistry .

Research Findings and Trends

- Synthetic Utility: this compound’s reactivity with hydroxylamine (to form oxadiazoles) underscores its role in constructing heterocyclic scaffolds .

- Biological Potential: Derivatives like Methyl 5-fluoro-6-methoxynicotinate highlight the trend of fluorinated pyridines in drug discovery, leveraging fluorine’s electronegativity to modulate pharmacokinetics .

Activité Biologique

6-Methoxynicotinonitrile is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the compound's biological activity, synthesis methods, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula and features a methoxy group and a nitrile group attached to a pyridine ring. This unique structure contributes to its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial properties, particularly against resistant strains such as Staphylococcus aureus . Its structural similarity to other bioactive compounds supports further investigation into its pharmacological effects.

- Anticancer Potential : The compound has been evaluated for its anticancer properties. In vitro studies have shown that it may inhibit cell proliferation in certain cancer cell lines, suggesting its potential as a lead compound for cancer therapy .

- Anticonvulsant Activity : Some derivatives of this compound are being explored for their anticonvulsant effects, indicating a broader spectrum of neuropharmacological applications .

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The methoxy and nitrile groups enhance its binding affinity, potentially modulating various biological pathways .

Synthesis Methods

Synthesis of this compound can be achieved through several methods:

- Reaction with Trimethylsilyl Cyanide : Involves the reaction of 6-methoxynicotinic acid with trimethylsilyl cyanide in the presence of a palladium catalyst.

- Copper-Catalyzed Coupling : Utilizes copper catalysts to couple 6-methoxynicotinic bromide with copper cyanide .

These methods highlight the versatility in synthesizing this compound for research purposes.

Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Anticancer | Inhibits cell proliferation in cancer cell lines | |

| Anticonvulsant | Potential anticonvulsant activity |

Notable Research Findings

- Antibacterial Activity : A study highlighted that several nicotinonitrile derivatives, including this compound, exhibited significant antibacterial activity against methicillin-resistant strains, indicating their potential as therapeutic agents .

- Molecular Docking Studies : Research involving molecular docking simulations revealed that this compound interacts significantly with lipoprotein-associated phospholipase A2 (Lp-PLA2), suggesting its role in modulating inflammation pathways .

- In Vivo Studies : Animal models have shown promising results regarding the efficacy of this compound derivatives in reducing tumor size and enhancing survival rates in cancer models, warranting further clinical exploration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methoxynicotinonitrile, and how can purity be validated?

- Synthesis Methods : The compound is typically synthesized via nucleophilic substitution or cyanation of 6-methoxynicotinaldehyde derivatives. A key step involves introducing the nitrile group under controlled conditions (e.g., using KCN or CuCN).

- Characterization : Validate purity using HPLC (≥98% purity) and confirm structural integrity via H/C NMR and FTIR. The melting point (94–95°C) serves as a critical physical identifier .

- Safety : Use P95/P1 respirators for minor exposures and OV/AG/P99 respirators for higher risks. Avoid drainage contamination .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Full-body protective clothing, nitrile gloves, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to prevent inhalation.

- First Aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes. Consult medical help if symptoms persist .

Q. How should researchers characterize this compound’s stability under varying storage conditions?

- Stability Testing : Store in airtight containers at 2–8°C. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) using HPLC.

- Reactivity : Avoid strong oxidizers and bases. Stability data should be documented in supplementary materials for reproducibility .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

- Mechanistic Studies : Use DFT calculations to model electron density distribution, focusing on the nitrile and methoxy groups’ electronic effects. Validate via kinetic isotope effect (KIE) studies or in situ IR spectroscopy.

- Data Interpretation : Compare experimental turnover frequencies (TOF) with computational predictions to identify rate-limiting steps .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound derivatives?

- Data Analysis Framework :

| Factor | Analysis Approach |

|---|---|

| Reaction Conditions | Compare solvent polarity, temperature gradients, and catalyst loading. |

| Analytical Methods | Re-evaluate HPLC calibration or NMR integration errors. |

| Statistical Validity | Apply ANOVA to assess batch-to-batch variability. |

- Case Study : If yields diverge between studies, replicate experiments using strictly controlled anhydrous conditions and standardized catalysts .

Q. What advanced spectroscopic techniques are optimal for studying this compound’s interaction with biological targets?

- Methods :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity () with immobilized protein targets.

- Cryo-EM : Resolve structural changes in enzyme active sites upon ligand binding.

Q. Methodological Guidelines

- Experimental Design : Align with FINER criteria (Feasible, Novel, Ethical, Relevant). For example, a study optimizing synthetic yield should justify its novelty against prior art .

- Data Reporting : Include raw NMR spectra, chromatograms, and crystallographic data (if available) in supplementary files. Use CIF formats for crystal structures refined via SHELXL .

- Ethical Compliance : Declare conflicts of interest and adhere to data retention policies (5–10 years) .

Propriétés

IUPAC Name |

6-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPYAQAFVHRSAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371595 | |

| Record name | 6-methoxynicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15871-85-9 | |

| Record name | 6-methoxynicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-5-pyridinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.